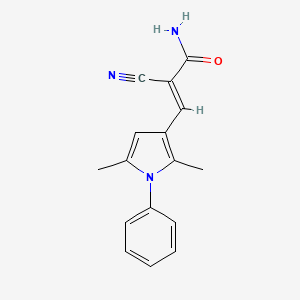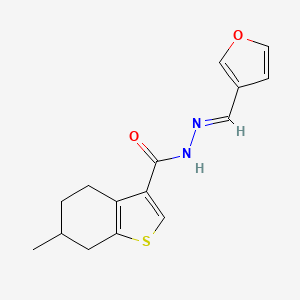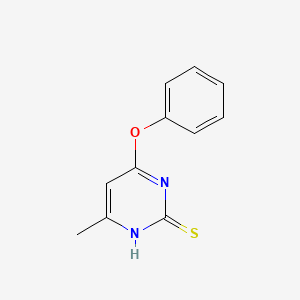
N-(4-isopropylphenyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(phenylthio)acetamide, commonly known as IPPTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPPTA is a thioamide derivative that possesses a unique chemical structure, making it an ideal candidate for exploring its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of IPPTA is not fully understood; however, it has been suggested that it may act by inhibiting specific signaling pathways involved in cell growth and survival. IPPTA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
IPPTA has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory effects. It has also been found to modulate the expression of specific genes involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using IPPTA in lab experiments include its unique chemical structure, which makes it an ideal candidate for exploring its biological and pharmacological properties. It is also relatively easy to synthesize and purify, making it a viable compound for scientific research. The limitations of using IPPTA in lab experiments include its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on IPPTA, including exploring its potential as a drug candidate for cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of IPPTA and its potential applications in various areas of scientific research. Additionally, the toxicity of IPPTA needs to be further investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of IPPTA involves the reaction between 4-isopropylacetophenone and phenylthiourea in the presence of a base such as sodium hydroxide. The reaction results in the formation of IPPTA, which can be purified using various techniques such as recrystallization and chromatography. The synthesis of IPPTA has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
IPPTA has been extensively studied for its potential applications in various areas such as cancer research, neurology, and pharmacology. In cancer research, IPPTA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurology, IPPTA has been studied for its potential neuroprotective effects and has been shown to have a protective effect against oxidative stress-induced neurodegeneration. In pharmacology, IPPTA has been explored for its potential as a drug candidate due to its unique chemical properties.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13(2)14-8-10-15(11-9-14)18-17(19)12-20-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONHDVBRLPDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
![2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)


![methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5797953.png)


![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)



